(S)-4-(1-Aminoethyl)benzenesulfonic acid molecular structure
(S)-4-(1-Aminoethyl)benzenesulfonic acid molecular structure
An In-Depth Technical Guide to the Molecular Structure and Applications of (S)-4-(1-Aminoethyl)benzenesulfonic Acid
Executive Summary
(S)-4-(1-Aminoethyl)benzenesulfonic acid is a bifunctional, chiral aromatic compound that serves as a critical intermediate in the synthesis of sulfonamide-based pharmaceuticals and as a specialized resolving agent in asymmetric synthesis.[1] Distinguished by its zwitterionic character and para-substitution pattern, this molecule integrates the acidity of a sulfonic group (
Molecular Architecture & Stereochemistry
Structural Dynamics
The core structure of (S)-4-(1-Aminoethyl)benzenesulfonic acid consists of a benzene ring substituted at the 1- and 4-positions (para-substitution).
-
Position 1: An (S)-1-aminoethyl group (
), which introduces a chiral center.[2] The (S)-configuration is defined by the spatial arrangement of the methyl, amino, and phenyl groups around the chiral carbon. -
Position 4: A sulfonic acid group (
), a strong acid moiety that dominates the molecule's electrostatic profile.
Zwitterionic Character
In the solid state and aqueous solution at neutral pH, the molecule exists predominantly as a zwitterion (inner salt). The acidic proton from the sulfonic acid group protonates the amine, resulting in an ammonium sulfonate species. This internal neutralization significantly influences its solubility, melting point, and crystal packing.
-
Cationic Center: Ammonium group (
) at the chiral center. -
Anionic Center: Sulfonate group (
) at the para-position. -
Net Charge: Neutral (at isoelectric point).
Figure 1: Zwitterionic Equilibrium & Stereochemistry
Caption: Logical diagram illustrating the spontaneous proton transfer leading to the stable zwitterionic form.
Synthetic Pathways & Manufacturing
The synthesis of (S)-4-(1-Aminoethyl)benzenesulfonic acid requires strategies that preserve the integrity of the chiral center while introducing the sulfonic acid group at the para-position. Direct sulfonation of (S)-1-phenylethylamine is possible but often requires harsh conditions (oleum) that may lead to racemization or side products. A more controlled approach involves the protection of the amine followed by chlorosulfonation.
Preferred Synthetic Route: Chlorosulfonation-Hydrolysis
This pathway ensures regioselectivity (para-position) and protects the chiral amine from oxidation or side reactions.
-
Protection: (S)-1-Phenylethylamine is acetylated to form N-acetyl-(S)-1-phenylethylamine. The acetyl group directs the subsequent electrophilic substitution to the para-position due to steric hindrance at the ortho-position.
-
Chlorosulfonation: Treatment with chlorosulfonic acid (
) introduces the sulfonyl chloride group at the 4-position. -
Hydrolysis: The sulfonyl chloride is hydrolyzed to the sulfonic acid, and the acetyl group is removed under acidic conditions to yield the final product.
Figure 2: Synthetic Workflow
Caption: Step-by-step synthetic pathway from (S)-1-phenylethylamine to the target sulfonic acid.
Physicochemical Characterization
The physical properties of (S)-4-(1-Aminoethyl)benzenesulfonic acid are dominated by its high polarity and ability to form strong intermolecular hydrogen bonds.
| Property | Value / Description | Note |
| Molecular Formula | ||
| Molecular Weight | 201.24 g/mol | |
| Appearance | White to off-white crystalline powder | Hygroscopic |
| Solubility | High in water; Low in organic solvents | Due to zwitterionic nature |
| Melting Point | > 280°C (Decomposes) | Characteristic of zwitterions |
| Chirality | (S)-Enantiomer | Optical rotation depends on pH |
| pKa (Acid) | ~ -2.8 (Sulfonic acid) | Strong acid |
| pKa (Base) | ~ 9.0 - 9.5 (Amine) | Weak base |
Analytical Profiling
Nuclear Magnetic Resonance (NMR)
-
NMR (D
O):-
Aromatic Region: Two doublets (an AA'BB' system) around
7.4–7.8 ppm, characteristic of para-disubstituted benzene rings. -
Methine Proton: A quartet around
4.5 ppm, corresponding to the chiral center ( ). -
Methyl Group: A doublet around
1.6 ppm ( ).
-
- NMR: Signals for the carbonyl (if protected), aromatic carbons (4 distinct signals due to symmetry), methine carbon, and methyl carbon.
Mass Spectrometry (MS)
-
ESI-MS: Typically observed in negative mode as
at m/z 200.1 or in positive mode as at m/z 202.1. -
Fragmentation: Loss of
(80 Da) or (17 Da) is common in MS/MS spectra.
Applications in Drug Development
Chiral Resolving Agent
Due to its strong acidity and chiral amine functionality, (S)-4-(1-Aminoethyl)benzenesulfonic acid is an excellent candidate for the optical resolution of racemic bases . It forms diastereomeric salts with racemic amines, which can be separated by fractional crystallization.[3]
-
Mechanism: The sulfonic acid protonates the target racemic amine, forming a salt. The (S)-configuration of the resolving agent induces a difference in solubility between the (S,S) and (S,R) diastereomeric salts.
Pharmaceutical Intermediate
This compound serves as a scaffold for the synthesis of sulfonamide antibiotics and carbonic anhydrase inhibitors . The sulfonic acid group can be converted to a sulfonamide (
-
Key Reaction: Conversion to sulfonyl chloride using thionyl chloride (
) or phosphorus pentachloride ( ), followed by reaction with ammonia or amines.
Figure 3: Application Logic
Caption: Primary applications of the compound in pharmaceutical sciences.
References
-
PubChem. (2025).[4][5][6] 4-(1-Aminoethyl)benzenesulfonamide (Related Sulfonamide Structure).[2][5] National Library of Medicine.[7] [Link]
-
Wikipedia. (2025). Sulfanilic Acid (General Properties of Amino-Sulfonic Acids). [Link]
Sources
- 1. PubChemLite - 68541-05-9 (C23H21N5O4S) [pubchemlite.lcsb.uni.lu]
- 2. benchchem.com [benchchem.com]
- 3. Part 6: Resolution of Enantiomers – Chiralpedia [chiralpedia.com]
- 4. 4-(1-Aminoethyl)benzoic acid | C9H11NO2 | CID 12568271 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 4-(1-Aminoethyl)benzene-1-sulfonamide | C8H12N2O2S | CID 3689755 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 4-(1-Aminoethyl)benzoic acid | C9H11NO2 | CID 12568271 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 4-(2-Aminoethyl)benzenesulfonic acid | C8H11NO3S | CID 449478 - PubChem [pubchem.ncbi.nlm.nih.gov]
